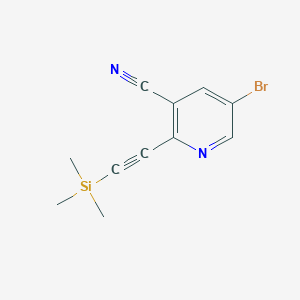
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11BrN2Si It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with trimethylsilylacetylene. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate reactants and facilitate reactions.
Inert Atmosphere: Often nitrogen or argon, to prevent oxidation and other side reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile depends on the specific application and the chemical reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the substituent group. The trimethylsilyl group can be removed under specific conditions to reveal a reactive alkyne group, which can further participate in additional chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: A precursor in the synthesis of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile.
2-Bromo-5-(trimethylsilyl)pyridine: Another compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C11H11BrN2Si |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
5-bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2Si/c1-15(2,3)5-4-11-9(7-13)6-10(12)8-14-11/h6,8H,1-3H3 |
Clé InChI |
IBSVJTOHJBHRKO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



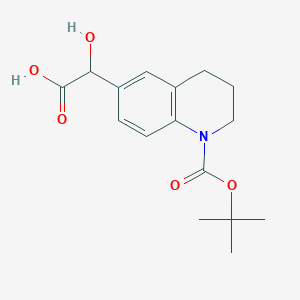
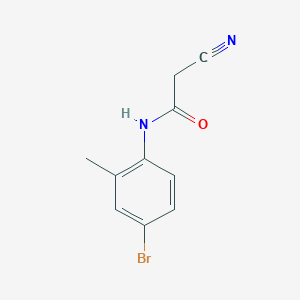

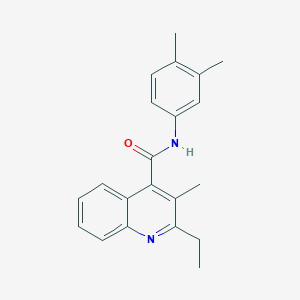

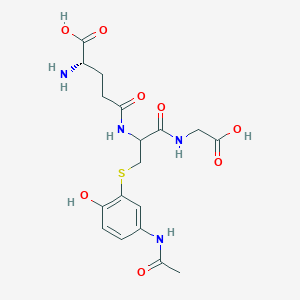
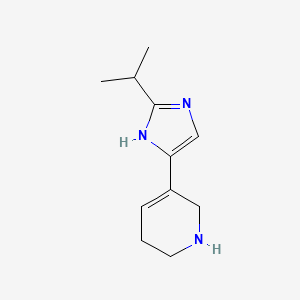

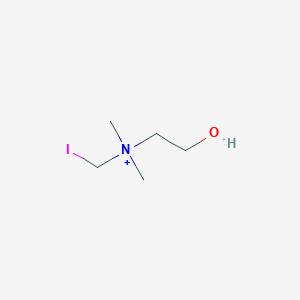

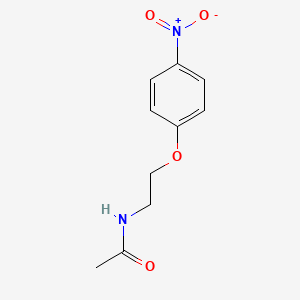
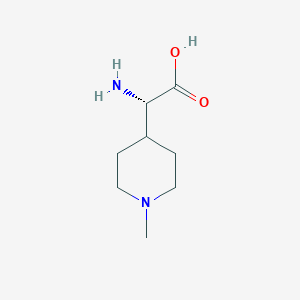
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
